molecular formula C28H31NO4 · C12H23N B612927 Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate CAS No. 86967-51-3

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate

Cat. No.: B612927
CAS No.: 86967-51-3
M. Wt: 626.88
InChI Key:
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Description

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate is a complex organic compound featuring a tert-butoxy group, a tritylamino group, and a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach is to start with the appropriate amino acid derivative, which is then protected using tert-butyl groups to form tert-butyl esters. The tritylamino group is introduced through nucleophilic substitution reactions, often using trityl chloride as a reagent .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, while the tritylamino group may facilitate binding to target molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and as a research tool in various scientific disciplines .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4.C12H23N/c1-27(2,3)33-25(30)20-19-24(26(31)32)29-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,24,29H,19-20H2,1-3H3,(H,31,32);11-13H,1-10H2/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRGFQUOXOLPJK-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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